Bienvenue dans la boutique en ligne BenchChem!

4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione

IMPDH inhibition enzymatic assay immunosuppression

This specific compound is the benchmark for IMPDH II inhibition within the quinazolinethione series. Its 4-imino-2-thioxo pharmacophore with N3-(2-thienylmethyl) substitution delivers an enzymatic IC50 of 30 nM and confirmed cellular activity (PBMC IC50 ~120 nM). Unlike simplified 2-thioxo-2,3-dihydroquinazolin-4-one analogs, this compound provides clean IMP-competitive target engagement. Purity ≥95% ensures batch-to-batch reproducibility for dual-inhibitor or scaffold-hopping campaigns.

Molecular Formula C15H15N3O2S2
Molecular Weight 333.42
CAS No. 477848-86-5
Cat. No. B2362367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione
CAS477848-86-5
Molecular FormulaC15H15N3O2S2
Molecular Weight333.42
Structural Identifiers
SMILESCOC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CS3)N
InChIInChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18(14(10)16)8-9-4-3-5-22-9/h3-7H,8,16H2,1-2H3
InChIKeyOOKWKQZAARSKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione (CAS 477848-86-5)


4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione (CAS 477848-86-5) is a synthetic small-molecule quinazolinethione that acts as a potent inhibitor of human inosine-5′-monophosphate dehydrogenase type II (IMPDH II), an enzyme critical for de novo guanine nucleotide biosynthesis and a validated target in immunosuppressive, antiviral, and oncology programs [1]. The compound belongs to a novel series of quinazolinethiones and quinazolinediones disclosed by Buckley et al. (2005) and is characterized by a rigid 3,4-dihydroquinazoline core, a C4-imino motif, C6/C7-dimethoxy substitution, and an N3-(2-thienylmethyl) appendage [1]. Its distinct substitution pattern differentiates it from earlier IMPDH inhibitor chemotypes such as mycophenolic acid, merimepodib, and indole-based scaffolds, making it a relevant tool compound for target-engagement studies and a potential lead for structure-activity relationship (SAR) exploration [1][2].

Why Generic Substitution Is Not Advisable for 4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione


Within the quinazolinethione class, subtle modifications to the N3 substituent, the C4 imino/thione tautomeric state, and the C6/C7 electron-donating groups cause substantial shifts in IMPDH II inhibitory potency and cellular activity, as demonstrated by the Buckley et al. (2005) dataset [1]. Compounds differing by only a single atom or functional group position exhibit >10‑fold variation in IC50 values, and in vitro potency does not linearly translate to PBMC antiproliferative effect [1]. Therefore, a generic quinazolinethione or a simplified 2-thioxo-2,3-dihydroquinazolin-4-one cannot be assumed to replicate the target-engagement profile or cellular outcome of 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione without explicit comparative data. The quantitative evidence summarized below underpins the procurement decision for this specific compound.

Quantitative Differentiation Evidence for 4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione


IMPDH II Enzyme Inhibition: Potency Relative to Mycophenolic Acid and In-Class Analogues

In the recombinant human IMPDH II enzymatic assay, 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione (designated compound 8 in the Buckley et al. series) exhibited an IC50 of 30 nM [1]. This potency surpasses the clinically used IMPDH inhibitor mycophenolic acid (MPA), which shows an IC50 of approximately 32–80 nM in comparable recombinant IMPDH II preparations [2]. Within the same quinazolinethione series, removal of the 4-imino group (yielding the 4-oxo analogue) reduced potency by >5-fold (IC50 >150 nM), and replacement of the 3-(2-thienylmethyl) substituent with a benzyl or alkyl chain resulted in IC50 values exceeding 200 nM [1]. The combination of the 4-imino moiety and the 2-thienylmethyl N3-substituent is therefore critical for high-affinity IMPDH II engagement.

IMPDH inhibition enzymatic assay immunosuppression

PBMC Proliferation Inhibition: Cellular Functional Activity vs. MPA

The compound inhibited phytohemagglutinin-stimulated human peripheral blood mononuclear cell (PBMC) proliferation with an IC50 of approximately 120 nM [1]. Under similar assay conditions, mycophenolic acid exhibits an IC50 of 10–80 nM for human lymphocyte proliferation [2]. The cellular-to-enzymatic IC50 ratio for this compound (~4‑fold) indicates efficient cell permeability and intracellular target engagement, although a moderate right-shift relative to MPA suggests that MPA may benefit from additional cellular pharmacokinetic factors. Within the quinazolinethione series, analogues bearing a 4-oxo group displayed PBMC IC50 values >1,000 nM, confirming that the 4-imino substitution is indispensable for cellular potency [1].

PBMC proliferation cellular assay immunosuppressive activity

Structural Differentiation: 4-Imino vs. 4-Oxo and 2-Thioxo Quinazoline Scaffolds

The primary published quinazoline-based IMPDH inhibitors fall into three sub-classes: 2-thioxo-4-oxo-quinazolines (e.g., compound 7 in Buckley et al.), 4-imino-2-thioxo-quinazolines (the target compound), and 2,4-dioxo-quinazolines [1]. The 4-imino substitution introduces a hydrogen-bond donor that engages the IMPDH active-site phosphate-binding loop more effectively than the 4-oxo congener, as supported by the 5‑fold difference in enzymatic IC50 [1]. Furthermore, the 2-thienylmethyl group at N3 occupies a lipophilic pocket that tolerates only five-membered heteroaryl rings; phenyl or cyclohexyl replacements cause a ≥6‑fold loss in potency [1]. This compound therefore represents a distinct pharmacophore that cannot be replaced by commercially available quinazoline-2,4-diones or 4-oxo analogues without sacrificing IMPDH II affinity.

medicinal chemistry SAR quinazoline scaffold

Comparison with Merimepodib (VX-497): IMPDH II Binding Mode and Potency

Merimepodib (VX-497) is a urea-based IMPDH II inhibitor with a reported Ki of ~7 nM and an IC50 of ~20 nM in lymphocyte proliferation assays [1]. The quinazolinethione compound exhibits an IMPDH II IC50 of 30 nM and a PBMC IC50 of 120 nM, indicating slightly weaker enzymatic potency but comparable cellular activity when differences in assay conditions are considered [2]. Importantly, merimepodib acts as an uncompetitive inhibitor that binds to the NAD+ site, whereas quinazolinethiones are proposed to occupy the IMP substrate pocket [1][2]. This mechanistic divergence means that the two compounds are not interchangeable: merimepodib requires NAD+ cofactor for binding, whereas the quinazolinethione does not, making the latter a more suitable probe for IMP-competitive inhibition studies.

IMPDH inhibitor merimepodib antiviral

Purity and Supply Consistency: Verified 95% Minimum Purity for Reproducible Assays

Commercial vendors such as AKSci and CymitQuimica list this compound with a minimum purity specification of 95% (HPLC) . In contrast, several structurally related quinazolinethione intermediates and analogues are available only at 90% purity or lack defined purity certificates. The documented 95% purity threshold reduces the probability of confounding biological activity from trace impurities, which is particularly critical for enzymatic assays where sub-micromolar IC50 values can be shifted by minor contaminants. Procurement from suppliers that provide batch-specific certificates of analysis is therefore recommended to ensure inter-laboratory reproducibility.

chemical purity quality control reproducibility

Best Application Scenarios for 4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione


In Vitro Target Validation of IMPDH II in Immunosuppression or Oncology Programs

With an IMPDH II IC50 of 30 nM and confirmed cellular activity in PBMC proliferation assays (IC50 ~120 nM), this compound serves as a high-potency chemical probe for confirming IMPDH II dependency in T‑cell or cancer-cell models. Its competitive binding mode with respect to IMP enables clean interpretation of target-engagement data without the confounding influence of NAD+ cofactor levels [1].

SAR Studies on Quinazoline-Based IMPDH Inhibitors

The 4-imino-2-thioxo pharmacophore with a 2-thienylmethyl N3-substituent defines the optimal potency sub-class within the Buckley et al. series. Researchers conducting scaffold-hopping or fragment-growing campaigns can use this compound as the benchmark reference, as its enzymatic and cellular IC50 values establish the upper activity boundary against which new analogues are compared [1].

IMPDH Inhibitor Selectivity Profiling

Because the compound inhibits IMPDH II through IMP-substrate-site competition, it can be paired with NAD+-site inhibitors such as merimepodib in dual-inhibitor studies to assess isoform selectivity, resistance mechanisms, or synergistic effects [1]. Its well-defined purity (≥95%) and documented activity profile reduce batch-to-batch variability in such multi‑compound experimental designs.

Quote Request

Request a Quote for 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.